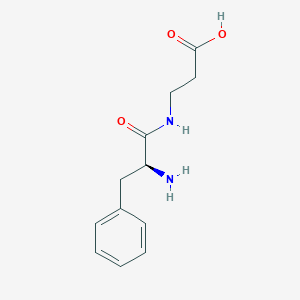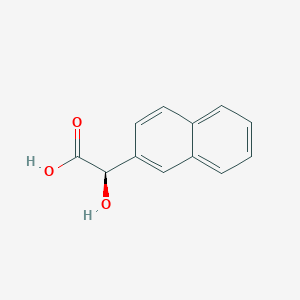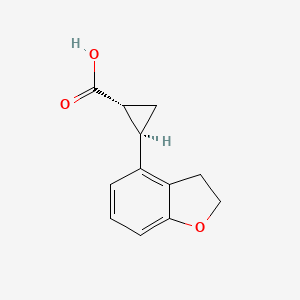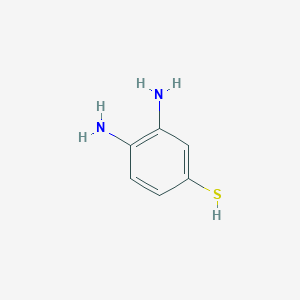
Phényl trifluorométhylsulfoxyde
Vue d'ensemble
Description
Phenyl trifluoromethyl sulfoxide is a chemical compound with the molecular formula C7H5F3OS . It is also known by other names such as Trifluoromethylsulfinylbenzene and Phenyl trifluoromethyl sulphoxide .
Synthesis Analysis
Trifluoromethyl sulfoxides, including Phenyl trifluoromethyl sulfoxide, can be synthesized through an interrupted Pummerer reaction . A new method has been developed for the generation of trifluoromethylcopper (“CuCF3”) species from readily available phenyl trifluoromethyl sulfoxide .
Molecular Structure Analysis
The molecular weight of Phenyl trifluoromethyl sulfoxide is 194.18 g/mol . The IUPAC name is trifluoromethylsulfinylbenzene . The InChI code is 1S/C7H5F3OS/c8-7(9,10)12(11)6-4-2-1-3-5-6/h1-5H .
Chemical Reactions Analysis
Trifluoromethyl sulfoxides, including Phenyl trifluoromethyl sulfoxide, engage in metal-free C−H trifluoromethylthiolation with a range of (hetero)arenes . The “CuCF3” reagent, generated from Phenyl trifluoromethyl sulfoxide, can be applied in efficient trifluoromethylations of aryl iodides and activated aryl bromides .
Physical And Chemical Properties Analysis
Phenyl trifluoromethyl sulfoxide has a molecular weight of 194.18 g/mol . It has a complexity of 172 and a topological polar surface area of 36.3 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 5 .
Applications De Recherche Scientifique
Synthèse organique : Réactions de trifluorométhylation
Le phényl trifluorométhylsulfoxyde est un réactif précieux en synthèse organique, en particulier pour l’introduction du groupe trifluorométhyle dans les composés organiques. Ce sulfoxyde peut générer une espèce trifluorométhylcuivre, qui est ensuite utilisée pour la trifluorométhylation efficace des iodures d’aryle et des bromures d’aryle activés . Cette réaction est cruciale pour la création de composés ayant une stabilité métabolique et une biodisponibilité accrues.
Applications pharmaceutiques : Développement de médicaments
Le groupe trifluorométhyle est un motif courant dans les produits pharmaceutiques en raison de sa nature lipophile et de sa capacité à améliorer les propriétés pharmacocinétiques des médicaments. Le this compound peut être utilisé pour synthétiser des médicaments approuvés par la FDA qui contiennent le groupe trifluorométhyle, contribuant ainsi au traitement de diverses maladies et affections .
Science des matériaux : Composés fluorés
En science des matériaux, les composés fluorés comme le this compound sont utilisés pour modifier les propriétés de surface, telles que l’hydrophobie et la durabilité. La capacité de ce sulfoxyde à introduire des atomes de fluor dans les matériaux peut conduire au développement de matériaux avancés présentant des caractéristiques uniques .
Catalyse : Conception de ligands et de catalyseurs
Le this compound peut agir comme ligand dans les systèmes catalytiques, en particulier dans les réactions où le groupe trifluorométhyle est transféré. Ses propriétés électroniques uniques peuvent influencer la réactivité et la sélectivité des processus catalytiques, ce qui en fait un outil précieux dans la conception des catalyseurs .
Produits agrochimiques : Synthèse de pesticides
L’introduction du groupe trifluorométhyle dans les produits agrochimiques peut améliorer leur efficacité et leur stabilité environnementale. Le this compound sert de précurseur à la synthèse de pesticides et d’herbicides aux propriétés améliorées .
Chimie analytique : Analyse chromatographique
En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence dans l’analyse chromatographique. Sa signature chimique distincte permet l’identification et la quantification précises de composés similaires dans des mélanges complexes .
Électronique : Matériaux électroniques fluorés
L’industrie électronique bénéficie des propriétés uniques des composés fluorés. Le this compound peut être utilisé dans la synthèse de matériaux électroniques où le groupe trifluorométhyle contribue aux propriétés diélectriques et à la stabilité thermique du matériau .
Science de l’environnement : Traceurs et sondes
En raison de sa structure fluorée distinctive, le this compound peut être utilisé comme traceur ou sonde dans les études environnementales. Il aide à suivre le mouvement et la transformation des composés organiques dans divers écosystèmes .
Mécanisme D'action
Target of Action
Phenyl trifluoromethyl sulfoxide is primarily used in the field of organic synthesis . It is involved in the generation of trifluoromethylcopper (“CuCF3”) species . The primary targets of this compound are aryl iodides and activated aryl bromides .
Mode of Action
Phenyl trifluoromethyl sulfoxide interacts with its targets through a process called trifluoromethylation . In this process, trifluoromethylcopper (“CuCF3”) species, generated from phenyl trifluoromethyl sulfoxide, can be applied in efficient trifluoromethylations of aryl iodides and activated aryl bromides in the absence of additional ligands . Furthermore, the “CuCF3” species can also undergo oxidative cross-coupling with terminal alkynes and arylboronic acids .
Biochemical Pathways
The biochemical pathways involved in the action of phenyl trifluoromethyl sulfoxide are primarily related to the trifluoromethylation of aryl iodides and activated aryl bromides . This compound can also participate in the oxidative cross-coupling with terminal alkynes and arylboronic acids . Another pathway involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Pharmacokinetics
The trifluoromethylsulfanyl group (scf3) in similar compounds has been noted for its high lipophilicity parameter (144) and strong electron-withdrawing effect , which may influence the ADME properties of phenyl trifluoromethyl sulfoxide.
Result of Action
The result of the action of phenyl trifluoromethyl sulfoxide is the efficient trifluoromethylation of aryl iodides and activated aryl bromides . This leads to the formation of new compounds with trifluoromethyl groups, which are often used in medicinal and agricultural chemistry due to their enhanced lipophilicity and metabolic stability .
Action Environment
The action of phenyl trifluoromethyl sulfoxide can be influenced by environmental factors such as the presence of light and the type of solvent used. For instance, arylthiolate anions can form EDA complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular SET reaction under visible light irradiation . Additionally, trifluoroacetic acid can be used as an activating solvent that enables non-catalyzed oxidation and increases selectivity for sulfoxide formation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
trifluoromethylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)12(11)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAJOJWOOXXUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430769 | |
| Record name | PHENYL TRIFLUOROMETHYL SULFOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-18-4 | |
| Record name | PHENYL TRIFLUOROMETHYL SULFOXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Trifluoromethyl Sulfoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)
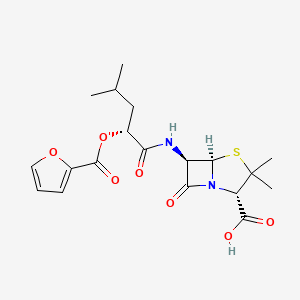
![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)
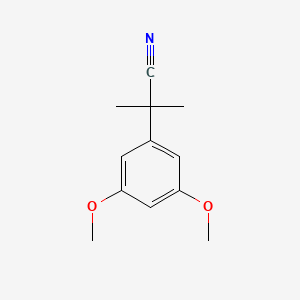
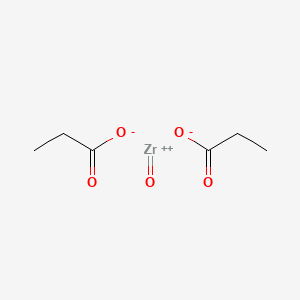
![[2-[(3,4-Dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1600219.png)

